Aplasmomycin Demonstrates a Dual Ionophore and Futalosine Pathway Inhibition Mechanism
Aplasmomycin is distinguished by its dual mechanism of action. First, it functions as a natural ionophore that mediates net K+ transport across bulk phases [1]. Second, it was identified as a specific inhibitor of the futalosine pathway, an alternative menaquinone biosynthesis pathway operating in Helicobacter pylori and other bacteria [2]. While its structural analog boromycin shares both ionophoric properties [3] and futalosine pathway inhibition [2], aplasmomycin's combined profile is documented in the same comparative study, confirming that both compounds act on this non-canonical pathway [2]. This dual mechanism is not a class-wide property of all boron-containing macrodiolides; for instance, tartrolons and borophycin have not been demonstrated to inhibit the futalosine pathway.
| Evidence Dimension | Mechanism of action multiplicity |
|---|---|
| Target Compound Data | Ionophore (K+ transport) + Futalosine pathway inhibitor |
| Comparator Or Baseline | Boromycin: Ionophore (K+ transport) + Futalosine pathway inhibitor; Tartrolons/Borophycin: No documented futalosine pathway inhibition |
| Quantified Difference | Aplasmomycin and boromycin both exhibit dual mechanism; tartrolons/borophycin lack documented futalosine pathway inhibition |
| Conditions | Bulk phase ion transport assays; enzymatic pathway inhibition assays in Streptomyces sp. K15-0223 |
Why This Matters
The dual mechanism broadens aplasmomycin's potential applications, particularly against pathogens relying on the futalosine pathway (e.g., Helicobacter, Campylobacter), while the ionophoric activity may contribute to its antiplasmodial and antibacterial effects.
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- [2] Shimizu Y, Ogasawara Y, Matsumoto A, Dairi T. Aplasmomycin and boromycin are specific inhibitors of the futalosine pathway. J Antibiot (Tokyo). 2018;71(11):968-970. View Source
- [3] Pache W, Zähner H. Metabolic products of microorganisms. 77. Studies on the mechanism of action of boromycin. Arch Mikrobiol. 1969;67(2):156-165. View Source
